molecular formula C19H16N2O3 B2562503 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 349610-85-1

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2562503
CAS No.: 349610-85-1
M. Wt: 320.348
InChI Key: GPIZZBRUYPUZHX-UHFFFAOYSA-N
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Description

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C19H16N2O3 and its molecular weight is 320.348. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Characterization and Computational Study

  • Research Context : A study by El-Azab et al. (2017) conducted spectroscopic characterization of a closely related compound, 2-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)ethyl)isoindoline-1,3-dione. This work included both experimental and theoretical analyses, focusing on fundamental vibrations, molecular orbitals, and intramolecular interactions.
  • Findings : The study highlighted the compound's stability, reactivity, and potential biological applications, particularly in the context of breast cancer. Such studies are crucial for understanding the properties and potential therapeutic uses of complex organic compounds (El-Azab et al., 2017).

Inhibition of HIV-1 Integrase and Reverse Transcriptase

  • Research Context : Another research, led by Billamboz et al. (2011), investigated derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, exploring their interactions with metals and evaluating their inhibitory effects on HIV-1 integrase and reverse transcriptase ribonuclease H.
  • Findings : The study discovered the formation of complexes with metals and noted significant antiviral activities, particularly against HIV-1 in MT-4 cells. This underscores the potential of such compounds in antiviral therapies (Billamboz et al., 2011).

Photoinduced Reactions

  • Research Context : Zhang et al. (2000) explored photoinduced reactions of related compounds, specifically 1,3,4(2H)-isoquinolinetriones, with diphenylacetylenes.
  • Findings : The study achieved efficient synthesis of dibenz[de,g]-(2H)-isoquinoline-4,6-dione derivatives, revealing a reaction sequence that includes photocycloaddition and dehydrogenative cyclization. Such research provides insights into the synthesis of complex heterocyclic structures, which are useful in various chemical syntheses (Zhang et al., 2000).

Corrosion Inhibition

  • Research Context : Chadli et al. (2017) synthesized novel aza-pseudopeptides, including derivatives similar to the compound , and tested them as corrosion inhibitors for mild steel in acidic conditions.
  • Findings : These compounds demonstrated significant efficiency as corrosion inhibitors, highlighting their potential industrial applications in protecting metals against corrosion (Chadli et al., 2017).

Antitumor Activity

  • Research Context : A study by Kang et al. (2014) focused on the synthesis of derivatives of 2-arylisoquinoline-1,3(2H,4H)-diones, evaluating their antitumor activity both in vitro and in vivo.
  • Findings : The research identified compounds with significant cytotoxic activities against various cancer cell lines and demonstrated their potential in inhibiting tumor growth in animal models. This suggests the potential therapeutic applications of such compounds in oncology (Kang et al., 2014).

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17(20-10-9-13-5-1-2-6-14(13)11-20)12-21-18(23)15-7-3-4-8-16(15)19(21)24/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIZZBRUYPUZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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